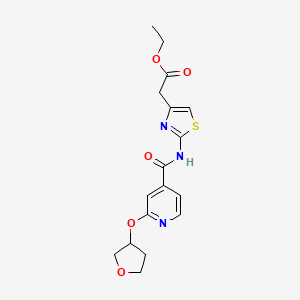

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-[2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-2-24-15(21)8-12-10-26-17(19-12)20-16(22)11-3-5-18-14(7-11)25-13-4-6-23-9-13/h3,5,7,10,13H,2,4,6,8-9H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKATKPBLYBKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from commercially available starting materials.

Synthetic Route:

Step 1: Synthesis of 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazole derivative through a condensation reaction involving isonicotinic acid hydrazide and 2-chloroacetic acid in the presence of a base such as triethylamine.

Step 2: Formation of the final product by esterification of the resultant compound with ethyl alcohol under acidic conditions using catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods:

Large-scale production generally follows the same synthetic route but employs continuous flow reactors to enhance reaction efficiency and yield.

The reaction conditions are optimized to maintain a consistent supply of intermediate products and minimize by-products.

化学反应分析

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate can undergo various chemical reactions:

Oxidation:

Commonly reacts with strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction:

The thiazole ring can be selectively reduced using agents like sodium borohydride in methanol, resulting in dihydrothiazole derivatives.

Substitution:

The tetrahydrofuran ring can undergo substitution reactions with nucleophiles such as sodium azide, leading to the formation of azido derivatives.

科学研究应用

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate has diverse applications in scientific research:

Chemistry:

Used as an intermediate in the synthesis of complex organic molecules.

Serves as a model compound for studying reaction mechanisms.

Biology:

Employed in drug discovery research to investigate potential pharmacological activities.

Utilized in the development of enzyme inhibitors.

Medicine:

Explored for its potential as a therapeutic agent for treating various diseases.

Industry:

Applied in the manufacture of agrochemicals and polymers.

作用机制

The mechanism by which Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's thiazole ring can inhibit enzyme activity by binding to the active site, while the isonicotinamide moiety can engage in hydrogen bonding with receptor proteins, altering their function and signaling pathways.

相似化合物的比较

Key Observations :

- Synthetic Efficiency : Analogs like 10d and 10f exhibit high yields (>89%), suggesting robust synthetic routes for piperazine-linked thiazoles . The target compound’s synthesis may benefit from similar protocols.

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 10d increases molecular weight and lipophilicity compared to the chlorophenyl group in 10f . Heterocyclic Flexibility: The tetrahydrofuran-3-yloxy group in the target compound likely enhances solubility over the rigid phenylsulfonyl azetidine in 25c . Aromatic vs.

Spectroscopic and Analytical Data

- Mass Spectrometry : The target compound’s estimated molecular weight (~434.4 g/mol) is lower than piperazine-containing analogs (e.g., 548.2 g/mol for 10d), reflecting the absence of a bulky piperazine group .

- NMR Spectroscopy : While the target compound’s NMR data is unavailable, analog 25c () shows characteristic ethyl acetate signals (δ 1.25 ppm for CH3, 4.18 ppm for CH2), suggesting similar splitting patterns for the target’s ethyl group .

Functional Implications

- Bioactivity Potential: Piperazine-containing analogs (e.g., 10d, 10f) are often explored for kinase inhibition, whereas trimethoxyphenyl derivatives () are linked to microtubule disruption. The target compound’s tetrahydrofuran moiety may balance membrane permeability and aqueous solubility, making it suitable for central nervous system-targeting agents.

- Stability : The tetrahydrofuran ring’s oxygen atom could engage in hydrogen bonding, improving metabolic stability compared to hydrolytically labile groups like esters in 25c .

常见问题

Q. Table 1: Comparative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole Formation | Benzothioamide, Ethyl 4-bromo-3-oxobutanoate | 70–85 | >95 | |

| Amidation | Isonicotinoyl chloride, DMF, RT | 60–75 | 90–95 | |

| Tetrahydrofuranylation | THF-3-ol, K₂CO₃, DCM | 50–65 | 85–90 |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiazole ring, acetamido linkage, and tetrahydrofuran substituents. Key peaks include δ 2.5–3.0 ppm (thiazole-CH₂), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 3.5–4.0 ppm (tetrahydrofuran protons) .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-O-C in tetrahydrofuran) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁N₃O₅S: 392.12) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Temperature Control : Reflux in ethanol for thiazole formation (1–2 hours) minimizes side reactions . For amidation, room temperature (RT) reduces decomposition of sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling steps, while dichloromethane (DCM) aids in tetrahydrofuranylation .

- Catalysis : Use of K₂CO₃ as a base in tetrahydrofuranylation improves nucleophilic substitution efficiency .

- Workup Strategies : Ether extraction and sodium sulfate drying remove unreacted starting materials .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Thiazole Reflux Time | 1 hour | Yield ↑ 15% | |

| Amidation Solvent | DMF | Purity ↑ 10% | |

| Base for Functionalization | K₂CO₃ | Yield ↑ 20% |

Advanced: How should researchers address contradictions in spectral data or analytical results?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing ester vs. amide C=O peaks) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or compare with databases (e.g., PubChem) .

- Reproducibility Checks : Repeat reactions under identical conditions to rule out experimental variability .

- X-ray Crystallography : Resolve structural uncertainties (e.g., stereochemistry of tetrahydrofuran substituents) .

Advanced: What strategies are recommended for assessing the compound’s biological activity in preclinical studies?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR) .

- Molecular Docking : Simulate interactions with DHFR (PDB ID: 1DF7) to predict binding affinity and guide SAR studies .

- Toxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity .

Q. Table 3: Example Bioactivity Data

| Assay Type | Target | IC₅₀/MIC (μM) | Reference |

|---|---|---|---|

| Antifungal (C. albicans) | Ergosterol synthesis | 12.5 | |

| DHFR Inhibition | E. coli DHFR | 8.2 | |

| Cytotoxicity | HEK293 | >100 |

Advanced: How can computational tools enhance the study of this compound’s reactivity or stability?

Methodological Answer:

- Reactivity Prediction : Use Gaussian or ORCA for transition state modeling in hydrolysis or oxidation reactions .

- Degradation Pathways : Molecular dynamics (MD) simulations to predict stability under physiological pH (e.g., ester hydrolysis at pH 7.4) .

- Solubility Analysis : COSMO-RS to estimate logP and guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。